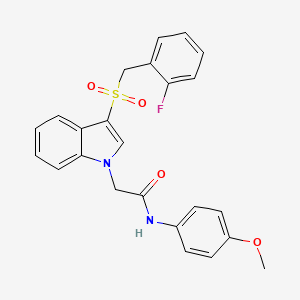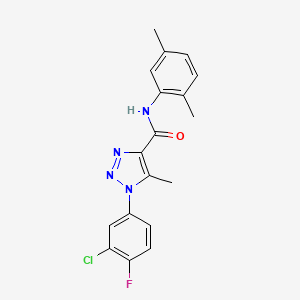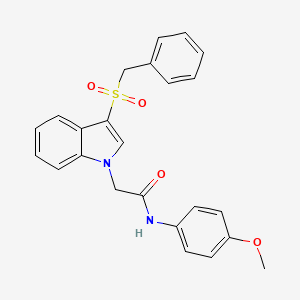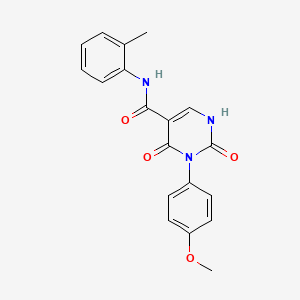
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of fluorophenyl, methanesulfonyl, indole, and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
The next step involves the introduction of the fluorophenyl and methanesulfonyl groups. This can be achieved through a sulfonylation reaction, where the indole core is reacted with a sulfonyl chloride derivative in the presence of a base such as triethylamine. The final step involves the acylation of the indole derivative with 4-methoxyphenylacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and acylation steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving indole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The fluorophenyl and methanesulfonyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide
- **2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide
Uniqueness
2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity
Propriétés
Formule moléculaire |
C24H21FN2O4S |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21FN2O4S/c1-31-19-12-10-18(11-13-19)26-24(28)15-27-14-23(20-7-3-5-9-22(20)27)32(29,30)16-17-6-2-4-8-21(17)25/h2-14H,15-16H2,1H3,(H,26,28) |
Clé InChI |
ZCOGBWOWGZTSFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14976180.png)
![3-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B14976204.png)



![N-(2-Methoxy-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-methylpropoxy)benzamide](/img/structure/B14976223.png)
![N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[6-(pyridin-4-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B14976229.png)

![N-(3-chloro-4-methylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14976249.png)
![(3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B14976254.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide](/img/structure/B14976257.png)
![3-(4-chlorophenyl)-2-ethyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14976261.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B14976276.png)
![3-[(4-Fluorophenyl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B14976286.png)
